molecular formula C16H22N2O2 B7472440 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

货号 B7472440
分子量: 274.36 g/mol
InChI 键: NJRLWHAINXHXAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one, also known as MTI-101, is a small molecule drug that has been investigated for its potential use in cancer therapy. The compound was first synthesized in 2006 and has since undergone various studies to determine its mechanism of action and potential therapeutic applications.

作用机制

The exact mechanism of action of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects
3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to enhance the immune response to cancer cells, which can result in the activation of immune cells to attack tumors.

实验室实验的优点和局限性

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It also has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the investigation of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one. One potential direction is the investigation of its use in combination with other chemotherapeutic agents to enhance their efficacy. Another potential direction is the investigation of its use in combination with immunotherapy agents to enhance the immune response to cancer cells. Additionally, the development of more soluble forms of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one could improve its use in experimental settings. Finally, the investigation of the potential use of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one in other diseases, such as neurodegenerative diseases, could also be a future direction.

合成方法

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one can be synthesized through a multi-step process that involves the reaction of various chemical precursors. The synthesis process involves the use of reagents such as sodium hydride, triethylamine, and acetic anhydride. The final product is obtained through a purification process that involves column chromatography.

科学研究应用

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

属性

IUPAC Name

3-methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-10-6-8-18(9-7-10)16(20)15-11(2)14-12(17-15)4-3-5-13(14)19/h10,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRLWHAINXHXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。